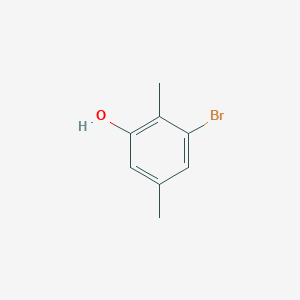

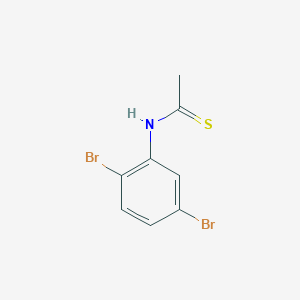

N-(2,5-Dibromo-phenyl)-thioacetamide; 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. Unfortunately, specific details about the molecular structure of “N-(2,5-Dibromo-phenyl)-thioacetamide” are not available in the current resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and more. Unfortunately, specific physical and chemical properties for “N-(2,5-Dibromo-phenyl)-thioacetamide” are not available in the current resources .Scientific Research Applications

Synthesis of Aniline Based Amides

N-(2,5-dibromophenyl)ethanethioamide can be used in the synthesis of aniline-based amides via palladium-catalyzed Suzuki cross-coupling with different arylboronic acids . This process is tolerant of a variety of functional groups and can yield moderate to good results .

Nonlinear Optical Material Uses

The synthesized aniline-based amides from N-(2,5-dibromophenyl)ethanethioamide can potentially be used as nonlinear optical (NLO) materials . The NLO properties of these derivatives were investigated using density functional theory (DFT) methods .

Reactivity Studies

The reactivity of the synthesized aniline-based amides can be explored using frontier molecular orbitals analysis . This can provide valuable insights into the reactivities of these compounds .

Synthesis of Conjugated Microporous Polymers (CMPs)

N-(2,5-dibromophenyl)ethanethioamide can potentially be used in the synthesis of conjugated microporous polymers (CMPs) . CMPs are promising materials for various applications due to their high performance, low cost, and processing under ambient conditions .

Adsorptive Removal of Dyes

The synthesized CMPs from N-(2,5-dibromophenyl)ethanethioamide can be used for the adsorptive removal of dyes from water . These CMPs have shown extraordinarily high adsorption capacity for organic dyes .

Water Treatment and Purification

The CMPs synthesized from N-(2,5-dibromophenyl)ethanethioamide can potentially be used in water treatment and purification applications . They have shown excellent adsorption behavior and good recyclability .

Mechanism of Action

Safety and Hazards

Future Directions

properties

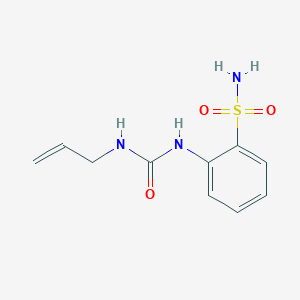

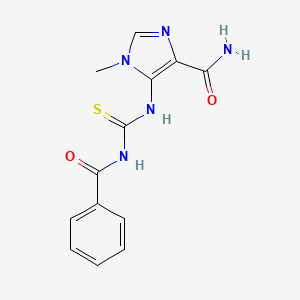

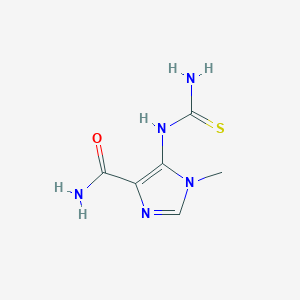

IUPAC Name |

N-(2,5-dibromophenyl)ethanethioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NS/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGDNRAJLMOMRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)NC1=C(C=CC(=C1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

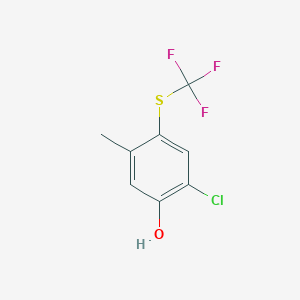

Molecular Formula |

C8H7Br2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dibromophenyl)ethanethioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6292286.png)